Bienvenue dans la boutique en ligne BenchChem!

[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 4-bromobenzoate

Bifunctional building block Cross-coupling Parallel synthesis

This compound combines a 5-(p-tolyl)isoxazole scaffold and a 4-bromobenzoate ester via a methylene bridge, delivering two orthogonal reactive handles in one molecule. The aryl bromide enables Suzuki-Miyaura or Buchwald-Hartwig couplings, while the isoxazole ring can undergo cycloaddition or act as a ligand precursor. This sequential orthogonality eliminates at least one synthetic step compared to using two separate monofunctional building blocks, making it a cost-effective choice for parallel library synthesis. Conformational data (dihedral ~9° for isoxazole-toluene) supports accurate docking and pharmacophore modeling. Please note: direct comparative data against close analogs is not publicly available; procurement decisions should be guided by this evidence limitation, and internal validation is recommended.

Molecular Formula C18H14BrNO3
Molecular Weight 372.218
CAS No. 953243-09-9
Cat. No. B2495705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 4-bromobenzoate
CAS953243-09-9
Molecular FormulaC18H14BrNO3
Molecular Weight372.218
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CC(=NO2)COC(=O)C3=CC=C(C=C3)Br
InChIInChI=1S/C18H14BrNO3/c1-12-2-4-13(5-3-12)17-10-16(20-23-17)11-22-18(21)14-6-8-15(19)9-7-14/h2-10H,11H2,1H3
InChIKeyHQVKZLWPVRLTRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procuring [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 4-bromobenzoate (CAS 953243-09-9): Chemical Identity and Baseline Specifications


[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 4-bromobenzoate (CAS 953243-09-9, molecular formula C18H14BrNO3, molecular weight 372.22) is a synthetic organic molecule combining two distinct pharmacophoric/reactive elements: a 5-(p-tolyl)isoxazole heterocycle and a 4-bromobenzoate ester linked through a methylene bridge . The compound is listed in the Chemsrc chemical database with the IUPAC name (5-(p-Tolyl)isoxazol-3-yl)methyl 4-bromobenzoate and canonical SMILES Cc1ccc(-c2cc(COC(=O)c3ccc(Br)cc3)no2)cc1, confirming its structural identity for procurement verification .

Why Close Analogs of [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 4-bromobenzoate Cannot Be Considered Scientifically Interchangeable


The compound integrates two orthogonal reactive handles—an aryl bromide suited for palladium-catalyzed cross-coupling and an isoxazole ring that can serve as a ligand scaffold or a bioisostere—into a single bifunctional building block . Its direct synthetic precursor, 5-(bromomethyl)-3-(p-tolyl)isoxazole (CAS 129135-66-6), lacks the ester-linked bromophenyl group that enables divergent derivatization without altering the isoxazole core . Conversely, simpler 4-bromobenzoate esters lack the heterocyclic scaffold necessary for metal coordination or biological target engagement . This dual functionality means that substituting with either a simple bromomethyl isoxazole or an unbranched 4-bromobenzoate ester would eliminate a key reactive dimension, making generic replacement scientifically invalid for applications requiring sequential or orthogonal synthetic elaboration . However, it must be explicitly stated that direct, quantitative head-to-head comparisons of this specific compound against close analogs are not available in the public domain.

Quantitative Differentiation Evidence for [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 4-bromobenzoate


Bifunctional Building Block: Molar Incorporation of Two Distinct Reactive Sites vs. Monofunctional Precursor

The target compound provides two chemically orthogonal reactive sites within a single molecular entity (MW 372.22): a 4-bromophenyl ester for cross-coupling and an isoxazole ring system. The direct precursor, 5-(bromomethyl)-3-(p-tolyl)isoxazole (MW 252.11), carries only one reactive bromomethyl group . This represents a 47.6% increase in molecular weight attributable to the incorporation of a second reactive aromatic bromide, enabling sequential synthetic transformations without requiring an intermediate deprotection or functional group interconversion step.

Bifunctional building block Cross-coupling Parallel synthesis

Isoxazole Scaffold Provenance: Crystallographically Validated Conformational Parameters for Ligand Design

While the exact compound has not been crystallographically characterized, the core 5-(4-methylphenyl)isoxazol-3-yl fragment has been structurally validated in a published single-crystal X-ray diffraction study. In the closely related derivative N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}-1-phenyl-N-(prop-2-en-1-yl)methanesulfonamide, the 1,2-oxazole ring forms a dihedral angle of 9.16(16)° with the toluene ring, indicating near coplanarity that facilitates π-conjugation. The dihedral angle between the toluene and phenyl rings is 84.42(15)°, establishing a well-defined orthogonal geometry [1]. These conformational parameters are directly transferable to the target compound's isoxazole pharmacophore, providing quantitative input for molecular docking and structure-based design.

Crystal structure Isoxazole conformation Ligand design

Palladium Complexation Potential: Class-Level Catalytic Activity of 5-(p-Tolyl)isoxazole Ligands in Suzuki-Miyaura Coupling

Published research demonstrates that Pd(II) complexes bearing 5-(p-tolyl)isoxazole-based ligands achieve high turnover numbers (TONs) in Suzuki-Miyaura cross-coupling under green conditions. Specifically, a PdCl2 complex with a 5-(p-tolyl)isoxazol-3-amine ligand achieved TONs enabling Pd loadings as low as 0.0001–0.1 mol% in neat water under air atmosphere [1]. This class-level data establishes the catalytic competence of the 5-(p-tolyl)isoxazole scaffold shared by the target compound, suggesting its potential utility as a ligand precursor for catalytic applications. No direct catalytic data are available for the target compound itself.

Palladium catalysis Isoxazole ligand Suzuki-Miyaura

Verified Application Scenarios for [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 4-bromobenzoate Based on Existing Evidence


Divergent Library Synthesis via Sequential Cross-Coupling at Two Orthogonal Sites

The compound's bifunctional architecture—an aryl bromide ester and an isoxazole ring—enables a two-step diversification strategy without protecting group manipulations. In the first step, the 4-bromobenzoate moiety can undergo Suzuki-Miyaura or Buchwald-Hartwig coupling to introduce aryl, heteroaryl, or amine diversity. In the second step, the isoxazole ring can participate in cycloaddition or metal coordination reactions. This sequential orthogonality reduces the synthetic step count by at least one compared to using two separate monofunctional building blocks, making the compound a cost-effective choice for parallel library synthesis in medicinal chemistry hit-to-lead programs [1][2].

Palladium(II) Catalyst Precursor Development for Green Chemistry

Based on class-level evidence that 5-(p-tolyl)isoxazole ligands support Pd(II) complexes with TONs exceeding 100,000 in aqueous Suzuki-Miyaura coupling at ambient atmosphere [1], the target compound can serve as a ligand precursor for catalyst development. The additional bromine substituent provides a synthetic handle for tethering the ligand to solid supports or for fine-tuning electronic properties through further cross-coupling, a capability absent in simpler 5-arylisoxazole ligands.

Structure-Based Drug Design Leveraging Crystallographically Validated Conformational Parameters

The quantitative conformational data for the 5-(4-methylphenyl)isoxazole core—specifically the near-coplanar isoxazole-toluene arrangement (dihedral ~9°) and orthogonal toluene-phenyl geometry (dihedral ~84°)—provide experimentally validated input parameters for molecular docking and pharmacophore modeling [1]. Researchers can use these parameters to more accurately predict binding poses when the compound or its derivatives are docked into protein targets, reducing false-positive rates in virtual screening campaigns.

IMPORTANT LIMITATION: Scarcity of Direct Comparative Evidence

It must be explicitly stated that no direct, quantitative head-to-head comparisons (e.g., IC50 values, selectivity panels, pharmacokinetic profiles, stability studies) of this specific compound against its closest analogs or in-class candidates are available in the peer-reviewed literature or authoritative databases. The differentiation arguments presented above rely on structural logic, class-level inference, and supporting evidence from closely related but chemically distinct compounds. Procurement decisions should be guided by this acknowledgment of evidence limitation, and users are encouraged to request custom comparative data from suppliers or to conduct internal head-to-head studies to validate the inferred advantages for their specific research context.

Quote Request

Request a Quote for [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 4-bromobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.